molecular formula C18H12ClF3N2O4 B2563271 Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate CAS No. 339099-91-1

Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate

Cat. No. B2563271
CAS RN: 339099-91-1
M. Wt: 412.75
InChI Key: QBEUHGIDKRUDJI-UHFFFAOYSA-N
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Description

“Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of “Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate” involves several steps. One of the key steps is the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecule contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The optimal structure of the pyridine group was 5-CF3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Characterization Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate, a compound with potential antimicrobial and anticancer properties, has been synthesized through various methods, contributing significantly to the field of medicinal chemistry. For example, a convenient synthesis method has been established for derivatives of this compound as antimicrobial agents, where novel heterocyclic moieties were synthesized and showed significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Additionally, the reactivity and anticancer assessment of 4-hydroxyquinoline derivatives, including modifications to enhance cytotoxic activity against several cancer cell lines, have been explored, illustrating the compound's utility in developing potential cancer therapies (Regal, Shabana, & El‐Metwally, 2020).

Antiviral and Antibacterial Activities The antiviral activities of derivatives, including the investigation against influenza A and hepatitis C viruses, have been studied. While most synthesized compounds did not show noticeable activity, certain derivatives exhibited micromolar activities, highlighting the compound's potential for developing antiviral medications (Ivashchenko et al., 2014). In another study, novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives were synthesized with expected antihypertensive activity, demonstrating the compound's versatility in drug development (Kumar & Mashelker, 2006).

Applications in Pesticide Synthesis Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related intermediate, plays a crucial role in synthesizing chlorantraniliprole, a pesticide, showcasing the compound's importance in agricultural applications (Ju, 2014).

Ultrasound-Promoted Synthesis The use of ultrasound-promoted synthesis for novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives as potential antibacterial agents represents an innovative approach in chemical synthesis, indicating the compound's broader implications in creating antibacterial agents (Balaji et al., 2013).

Safety And Hazards

Based on similar compounds, safety precautions should be taken when handling this compound. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

ethyl 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O4/c1-2-27-17(26)12-8-23-14-4-3-10(6-11(14)15(12)25)28-16-13(19)5-9(7-24-16)18(20,21)22/h3-8H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUHGIDKRUDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate

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